

N-(2-Hydroxyethyl)propionamide in Pharmaceutical Preparations: An Overview of Available Data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Hydroxyethyl)propionamide

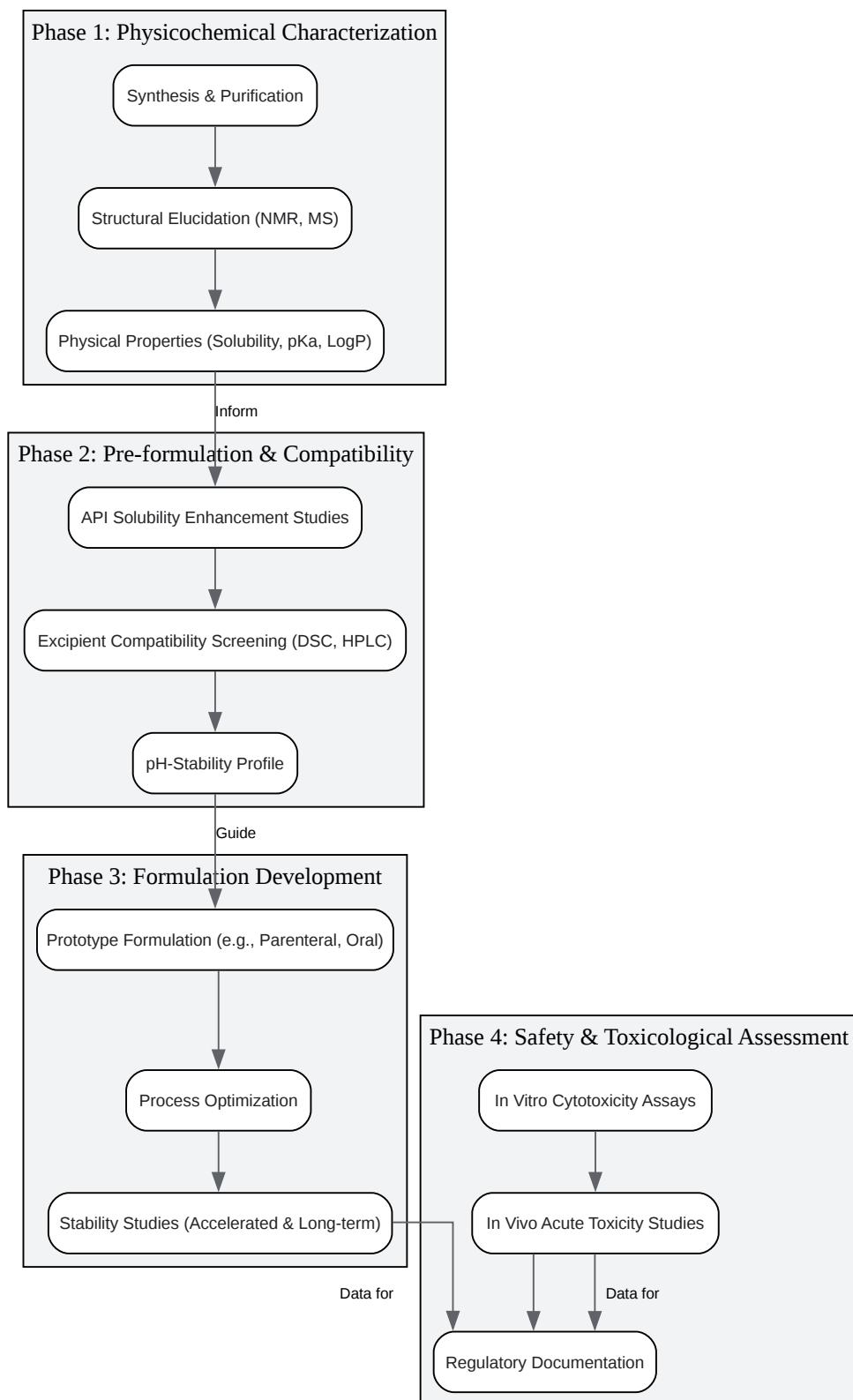
Cat. No.: B095570

[Get Quote](#)

Despite a comprehensive review of scientific literature and chemical databases, there is currently a notable lack of public-domain information detailing the specific use of **N-(2-Hydroxyethyl)propionamide** in pharmaceutical preparations. This compound, also known as N-Propionylethanolamine, is primarily available as a research chemical, and its role as a pharmaceutical excipient, solvent, stabilizer, or active substance is not well-documented in readily accessible sources.

While information on structurally similar compounds or derivatives exists, data directly pertaining to **N-(2-Hydroxyethyl)propionamide** in drug development and formulation remains scarce. The majority of available information is limited to its basic chemical and physical properties provided by chemical suppliers.

Chemical and Physical Properties


For researchers interested in the foundational characteristics of **N-(2-Hydroxyethyl)propionamide**, the following data has been compiled from various chemical suppliers.

Property	Value
CAS Number	18266-55-2
Molecular Formula	C ₅ H ₁₁ NO ₂
Molecular Weight	117.15 g/mol
Appearance	Colorless to Light Yellow/Orange Liquid
Boiling Point	203 °C at 10 mmHg
Flash Point	145 °C
Specific Gravity (20/20)	1.07
Refractive Index	1.47
Solubility in Water	Soluble
Purity (typical)	>97.0% (by GC)

Note: These values are typical and may vary between suppliers. Always refer to the supplier's certificate of analysis for specific batch data.

Potential Areas of Investigation (Hypothetical)

Given its chemical structure, featuring both amide and hydroxyl functionalities, one could hypothesize potential, yet unproven, applications in pharmaceutical science. The following workflow illustrates a hypothetical pathway for investigating a novel excipient like **N-(2-Hydroxyethyl)propionamide**.

[Click to download full resolution via product page](#)

Hypothetical workflow for novel excipient evaluation.

Experimental Protocols: General Approaches for a Novel Excipient

As no specific experimental protocols for **N-(2-Hydroxyethyl)propionamide** in pharmaceutical preparations are available, the following are generalized methodologies that would be essential in its evaluation.

Protocol 1: Determination of Aqueous Solubility

- Objective: To determine the concentration at which **N-(2-Hydroxyethyl)propionamide** is saturated in water.
- Materials: **N-(2-Hydroxyethyl)propionamide**, deionized water, analytical balance, magnetic stirrer, temperature-controlled water bath, filtration apparatus (e.g., 0.45 μ m syringe filter), and an analytical method for quantification (e.g., HPLC-UV, GC-FID).
- Procedure:
 1. Add an excess amount of **N-(2-Hydroxyethyl)propionamide** to a known volume of deionized water in a sealed container.
 2. Place the container in a temperature-controlled water bath set to a specific temperature (e.g., 25 °C) and stir vigorously.
 3. Allow the suspension to equilibrate for a set period (e.g., 24-48 hours), ensuring that solid material remains.
 4. Withdraw a sample of the supernatant and immediately filter it to remove undissolved material.
 5. Quantify the concentration of **N-(2-Hydroxyethyl)propionamide** in the filtrate using a validated analytical method.

Protocol 2: Excipient Compatibility Screening using Differential Scanning Calorimetry (DSC)

- Objective: To assess the physical compatibility of **N-(2-Hydroxyethyl)propionamide** with a model Active Pharmaceutical Ingredient (API).
- Materials: **N-(2-Hydroxyethyl)propionamide**, model API, DSC instrument, hermetic aluminum pans.
- Procedure:
 1. Accurately weigh and prepare samples of the pure API, pure **N-(2-Hydroxyethyl)propionamide**, and a 1:1 physical mixture of the two.
 2. Seal the samples in hermetic aluminum pans.
 3. Place the sample pan and a reference pan in the DSC instrument.
 4. Heat the samples at a constant rate (e.g., 10 °C/min) over a defined temperature range.
 5. Analyze the resulting thermograms. The appearance of new peaks, or the shifting or disappearance of melting endotherms of the API in the mixture, may indicate an interaction.

Conclusion

For researchers, scientists, and drug development professionals, **N-(2-Hydroxyethyl)propionamide** represents a chemical entity with a currently undefined role in pharmaceutical science. The lack of published applications or detailed studies means that any potential use would require extensive foundational research, starting with comprehensive safety, compatibility, and functionality assessments. The information provided here serves as a summary of its known properties and a template for the initial exploratory work that would be required to qualify it for any pharmaceutical application. Investigators are encouraged to consult chemical safety data sheets and perform thorough risk assessments before handling this compound.

- To cite this document: BenchChem. [N-(2-Hydroxyethyl)propionamide in Pharmaceutical Preparations: An Overview of Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095570#use-of-n-2-hydroxyethyl-propionamide-in-pharmaceutical-preparations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com